molecular formula C20H19F2N5O3S2 B2956916 N-(2,4-difluorophenyl)-2-((5-(3-(4-methoxyphenethyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetamide CAS No. 1172975-15-3

N-(2,4-difluorophenyl)-2-((5-(3-(4-methoxyphenethyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetamide

Cat. No.: B2956916
CAS No.: 1172975-15-3
M. Wt: 479.52
InChI Key: FHEDKKJFMVZWAA-UHFFFAOYSA-N
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Description

N-(2,4-difluorophenyl)-2-((5-(3-(4-methoxyphenethyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetamide is a complex organic compound that belongs to the class of thiadiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-difluorophenyl)-2-((5-(3-(4-methoxyphenethyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Thiadiazole Ring: The synthesis begins with the formation of the 1,3,4-thiadiazole ring. This can be achieved by reacting thiosemicarbazide with a suitable carboxylic acid derivative under acidic conditions.

    Introduction of the Ureido Group: The next step involves the introduction of the ureido group. This is typically done by reacting the thiadiazole intermediate with an isocyanate derivative.

    Attachment of the Methoxyphenethyl Group: The methoxyphenethyl group is then attached to the ureido group through a nucleophilic substitution reaction.

    Formation of the Final Compound: The final step involves the reaction of the intermediate with 2,4-difluorophenyl acetic acid under appropriate conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, improved reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-difluorophenyl)-2-((5-(3-(4-methoxyphenethyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles or electrophiles in the presence of suitable catalysts or under thermal conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

N-(2,4-difluorophenyl)-2-((5-(3-(4-methoxyphenethyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetamide has a wide range of scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique chemical structure and biological activity.

    Biology: It is used in biological studies to investigate its effects on various biological pathways and molecular targets.

    Industry: The compound is explored for its potential use in industrial applications, such as in the development of new materials or as a chemical intermediate.

Mechanism of Action

The mechanism of action of N-(2,4-difluorophenyl)-2-((5-(3-(4-methoxyphenethyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

N-(2,4-difluorophenyl)-2-((5-(3-(4-methoxyphenethyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetamide can be compared with other similar compounds, such as:

    Thiadiazole Derivatives: Compounds with similar thiadiazole rings but different substituents.

    Ureido Derivatives: Compounds with ureido groups attached to different aromatic or aliphatic groups.

    Phenyl Derivatives: Compounds with phenyl rings substituted with different functional groups.

Biological Activity

N-(2,4-difluorophenyl)-2-((5-(3-(4-methoxyphenethyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetamide is a compound that belongs to the class of 1,3,4-thiadiazole derivatives. This class of compounds has garnered attention due to their diverse biological activities, including antifungal, antibacterial, anticancer, and anti-inflammatory properties. The following sections detail the biological activity of this specific compound based on recent research findings.

Chemical Structure and Properties

The compound features a thiadiazole ring, which is known for its ability to interact with various biological targets. The presence of the difluorophenyl and methoxyphenethyl groups enhances its lipophilicity and potential bioactivity.

Biological Activity Overview

  • Antifungal Activity :
    • Thiadiazole derivatives have shown significant antifungal properties. For instance, studies indicate that compounds with similar structures effectively inhibit ergosterol biosynthesis in fungi, a critical component of fungal cell membranes .
    • The compound under consideration may exhibit similar activity due to the thiadiazole moiety's known interactions with fungal enzymes.
  • Antibacterial Properties :
    • Research has demonstrated that various thiadiazole derivatives possess antibacterial activity against a range of Gram-positive and Gram-negative bacteria . The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.
  • Anticancer Potential :
    • Thiadiazole derivatives have been investigated for their anticancer properties. Studies suggest that they may induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific kinases involved in cell proliferation .

Case Study 1: Antifungal Efficacy

A study focused on the antifungal effects of related 1,3,4-thiadiazole compounds showed promising results against Candida species. The minimum inhibitory concentration (MIC) values were significantly lower than those of standard antifungal agents, indicating a potent antifungal profile .

CompoundMIC (µg/mL)Target Fungi
C10.5Candida albicans
C21.0Candida glabrata
C30.25Aspergillus niger

Case Study 2: Antibacterial Activity

In another investigation, derivatives similar to this compound were tested against resistant bacterial strains. The results indicated effective inhibition at concentrations lower than those required for conventional antibiotics .

Bacterial StrainInhibition Zone (mm)Concentration (µg/mL)
Staphylococcus aureus1510
Escherichia coli1820
Pseudomonas aeruginosa1215

The biological activity of thiadiazole derivatives is often attributed to their ability to:

  • Inhibit key enzymes involved in biosynthetic pathways (e.g., ergosterol biosynthesis in fungi).
  • Disrupt cellular processes through interaction with DNA or RNA.
  • Induce oxidative stress leading to cell death in microbial and cancer cells.

Properties

IUPAC Name

N-(2,4-difluorophenyl)-2-[[5-[2-(4-methoxyphenyl)ethylcarbamoylamino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19F2N5O3S2/c1-30-14-5-2-12(3-6-14)8-9-23-18(29)25-19-26-27-20(32-19)31-11-17(28)24-16-7-4-13(21)10-15(16)22/h2-7,10H,8-9,11H2,1H3,(H,24,28)(H2,23,25,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHEDKKJFMVZWAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCNC(=O)NC2=NN=C(S2)SCC(=O)NC3=C(C=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19F2N5O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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